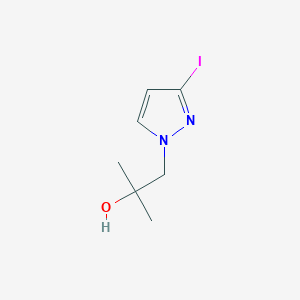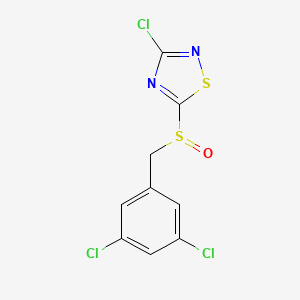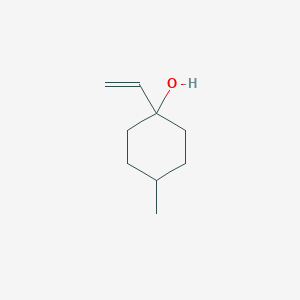
4-Methyl-1-vinylcyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-vinylcyclohexanol is an organic compound with the molecular formula C9H16O It is a derivative of cyclohexanol, where a methyl group and a vinyl group are attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyl-1-vinylcyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of 4-methyl-1-vinylcyclohexene. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methyl-1-vinylcyclohexene in large reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1-vinylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-1-vinylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-methylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The vinyl group can undergo addition reactions with halogens or hydrogen halides to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Methyl-1-vinylcyclohexanone.
Reduction: 4-Methylcyclohexanol.
Substitution: Halogenated derivatives such as 4-methyl-1-chlorocyclohexanol.
Applications De Recherche Scientifique
4-Methyl-1-vinylcyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-methyl-1-vinylcyclohexanol involves its interaction with specific molecular targets and pathways. The vinyl group allows the compound to participate in addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects in various applications.
Comparaison Avec Des Composés Similaires
4-Methyl-1-vinylcyclohexene: A precursor in the synthesis of 4-methyl-1-vinylcyclohexanol.
4-Methylcyclohexanol: A reduced form of this compound.
4-Vinylcyclohexene: A related compound with a vinyl group attached to the cyclohexane ring.
Uniqueness: this compound is unique due to the presence of both a vinyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups allows it to undergo a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
1-ethenyl-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H16O/c1-3-9(10)6-4-8(2)5-7-9/h3,8,10H,1,4-7H2,2H3 |
Clé InChI |
BZBLEYGVQKFOTN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


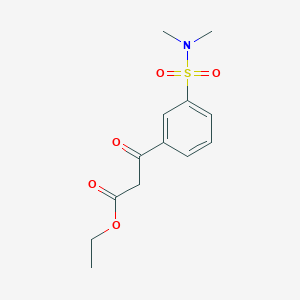
![methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13913276.png)
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate](/img/structure/B13913279.png)
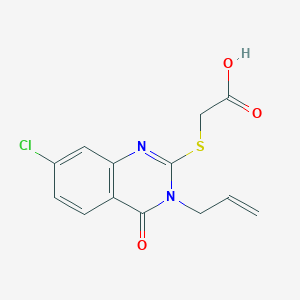
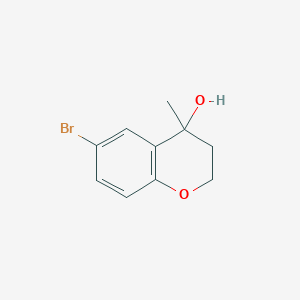
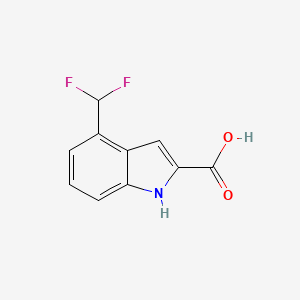
![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)
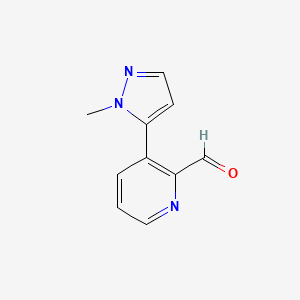
![1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-](/img/structure/B13913323.png)
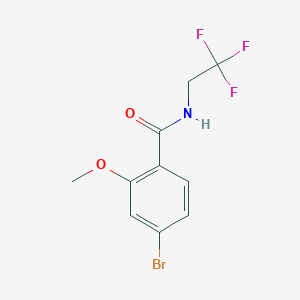
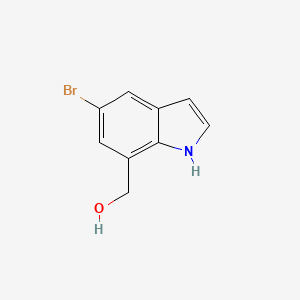
![Tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate](/img/structure/B13913341.png)
